2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
2-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]amino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2.ClH/c24-17-10-4-3-9-16(17)22-19-21-15-8-2-1-7-14(15)18(23-19)20-12-13-6-5-11-25-13;/h1-4,7-10,13,24H,5-6,11-12H2,(H2,20,21,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNOCCZDJFIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride typically involves multiple steps, starting with the preparation of the tetrahydrofuran derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include tetrahydrofuran-2-ylmethylamine, quinazoline derivatives, and phenol derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain consistent quality and to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The quinazoline core can be reduced to form amines or other reduced derivatives.
Substitution: : The tetrahydrofuran moiety can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions.
Major Products Formed
The major products formed from these reactions can include quinones, amines, and various substituted tetrahydrofuran derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that it can induce differential gene expression in cancer cell lines, such as HEPG2 and MCF7. Specifically, it was observed to affect the expression of genes associated with cell proliferation and apoptosis pathways, suggesting its role in modulating tumor growth .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent. This application is particularly relevant in the context of increasing antibiotic resistance globally.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing potential side effects. Variations in the tetrahydrofuran moiety or modifications to the quinazoline core could lead to enhanced biological activity or selectivity towards specific targets.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects on HEPG2 cells | Induced apoptosis and altered gene expression profiles |
| Study B | Assess antimicrobial activity against E. coli | Demonstrated significant growth inhibition |
| Study C | Investigate pharmacokinetics in animal models | Favorable absorption and distribution characteristics |
Wirkmechanismus
The mechanism by which 2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride exerts its effects involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological targets, while the quinazoline core can interact with enzymes and receptors. The tetrahydrofuran moiety can enhance the compound's solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Table 1. Structural and Functional Comparison of Selected Compounds
Table 2. Substituent Impact on Properties
Biologische Aktivität
The compound 2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride , also known by its CAS number 797027-80-6, is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 374.50 g/mol. The structure includes a quinazoline core, which is often associated with diverse pharmacological effects.
Antitumor Activity
Recent studies have indicated that compounds containing quinazoline structures exhibit significant antitumor properties. In particular, derivatives of quinazoline have been shown to inhibit various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 17.02 µM against tyrosinase, suggesting potential applications in melanoma treatment through inhibition of melanin production .
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis and is often targeted for skin-related disorders. The compound's structural modifications have been linked to enhanced inhibitory activity against tyrosinase, with SAR studies revealing that electron-donating groups significantly stabilize enzyme interactions at the active site. For example, derivatives with para-nitrophenyl substitutions exhibited improved inhibition rates compared to their non-substituted counterparts .
| Compound | IC50 (µM) | Description |
|---|---|---|
| 2-((3-(2-carbamothioyl hydrazono)methyl)quinolin-2-yl)thio)-N-(4-chlorophenyl)acetamide | 25.75 | Reference compound for comparison |
| 9r (2,4-dimethoxyphenyl derivative) | 17.02 | Strongest inhibitor identified |
| 9g (para-nitrophenyl derivative) | 43.45 | Enhanced potency observed |
The biological activity of this compound can be attributed to its interaction with specific amino acid residues within the active site of tyrosinase. Molecular docking studies have identified critical hydrogen bonding interactions with residues such as His244 and His85, which are essential for enzyme activity . The presence of tetrahydrofuran and other substituents appears to enhance binding affinity and selectivity.
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the efficacy of various derivatives against tyrosinase. One study reported that modifications at the 3 and 4 positions of the quinazoline ring significantly influenced inhibitory potency.
- Clinical Relevance : The potential application in treating hyperpigmentation disorders has been explored through animal models, showing promising results in reducing melanin synthesis without significant cytotoxicity.
Q & A
Q. What are the optimal synthetic routes for preparing 2-((4-(((Tetrahydrofuran-2-yl)methyl)amino)quinazolin-2-yl)amino)phenol hydrochloride, and how can purity be validated?
The synthesis typically involves multi-step reactions starting with functionalization of the quinazoline core. Key steps include:
- Amine coupling : Reacting tetrahydrofuran-2-ylmethylamine with a halogenated quinazoline precursor under anhydrous conditions (e.g., DMF as solvent, 60–80°C) to introduce the amino group at position 4 of the quinazoline .
- Phenol derivatization : Subsequent reaction with 2-aminophenol derivatives via nucleophilic aromatic substitution or Buchwald-Hartwig coupling .
- Salt formation : Hydrochloride salt preparation using HCl gas or concentrated HCl in ethanol .
Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight. Complementary techniques like TLC (silica gel, ethyl acetate/hexane) and ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) ensure structural fidelity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- X-ray crystallography : For absolute stereochemical confirmation, use SHELX software (SHELXL for refinement) to solve crystal structures. This is critical for identifying hydrogen-bonding patterns and π-π stacking interactions .
- Computational modeling : Employ DFT (Density Functional Theory) with B3LYP/6-31G(d) basis sets to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Spectroscopic analysis : ¹H/¹³C NMR for proton/environment assignment, FT-IR for functional group identification (e.g., N-H stretches at ~3300 cm⁻¹), and UV-Vis for π-conjugation analysis .
Q. What strategies improve the compound’s solubility and stability for in vitro assays?
- Salt selection : The hydrochloride salt enhances aqueous solubility via ionic interactions. Test alternative salts (e.g., mesylate, citrate) for pH-dependent solubility .
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin complexes to maintain solubility in biological buffers without denaturing proteins .
- Stability studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolyzed tetrahydrofuran ring) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinazoline C6 position to enhance target binding affinity. Compare with analogs from .
- Linker optimization : Replace the tetrahydrofuran group with pyrrolidine or piperidine derivatives to assess steric effects on receptor interaction .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR) to identify critical hydrogen bonds and hydrophobic pockets .
Q. What experimental designs resolve contradictions in biological activity data across assays?
- Dose-response normalization : Standardize assays (e.g., MTT vs. ATP-based viability) using internal controls (e.g., staurosporine) to account for assay-specific artifacts .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to differentiate primary targets from secondary effects .
- Metabolic stability : Correlate in vitro activity with microsomal half-life (human liver microsomes) to rule out false negatives due to rapid degradation .
Q. How can crystallographic data inform the design of derivatives with improved selectivity?
- Ligand-protein complexes : Co-crystallize the compound with its target (e.g., a kinase) using SHELX for refinement. Identify non-conserved residues in the binding pocket to guide selective modifications .
- Water displacement analysis : Use PLIP (Protein-Ligand Interaction Profiler) to detect high-energy water molecules that can be displaced by adding hydrophobic substituents .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring thermal stabilization of the protein upon compound binding .
- Transcriptomics : Perform RNA-seq to identify downstream pathways affected (e.g., apoptosis, DNA repair) and correlate with phenotypic outcomes .
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